molecular formula C9H9ClN4O B1465731 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1248102-19-3

6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1465731
CAS No.: 1248102-19-3
M. Wt: 224.65 g/mol
InChI Key: QWUUJCRUPNRPBE-UHFFFAOYSA-N
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Description

6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation rates and increased apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the downregulation of metabolic pathways and changes in gene expression . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its activity. This localization is essential for its function and can influence its efficacy in therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUUJCRUPNRPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.